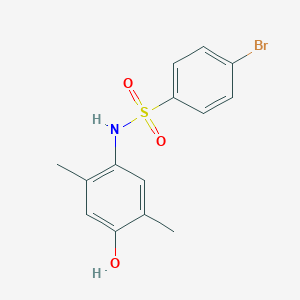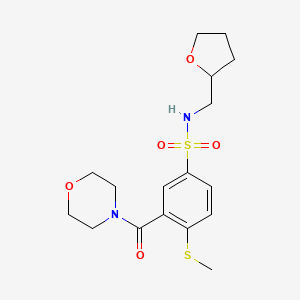![molecular formula C15H10N4OS B4646525 3-amino-N-(4-cyanophenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4646525.png)
3-amino-N-(4-cyanophenyl)thieno[2,3-b]pyridine-2-carboxamide
Descripción general
Descripción
3-amino-N-(4-cyanophenyl)thieno[2,3-b]pyridine-2-carboxamide, also known as TPCA-1, is a small molecule inhibitor that has been widely used in scientific research for its ability to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a critical role in regulating the expression of genes involved in inflammation, immunity, and cell survival.
Mecanismo De Acción
3-amino-N-(4-cyanophenyl)thieno[2,3-b]pyridine-2-carboxamide inhibits the activity of NF-κB by binding to the kinase domain of IKK, a key upstream regulator of NF-κB activation. IKK phosphorylates the inhibitor of kappa B (IκB), a protein that binds to NF-κB and prevents its translocation to the nucleus, leading to its degradation and subsequent activation of NF-κB. This compound inhibits the activity of IKK by binding to its kinase domain, thereby preventing its phosphorylation of IκB and subsequent activation of NF-κB.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In vitro, this compound has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in response to various stimuli, including lipopolysaccharide (LPS) and interleukin-1beta (IL-1β). In vivo, this compound has been shown to inhibit the development of various inflammatory diseases, including rheumatoid arthritis, colitis, and sepsis, in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-amino-N-(4-cyanophenyl)thieno[2,3-b]pyridine-2-carboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, and it has a high degree of specificity for IKK, which makes it a useful tool for studying the role of NF-κB in various cellular processes. However, this compound also has some limitations. It has a relatively short half-life in vivo, which limits its use in animal models, and its inhibitory effect on IKK can be overcome by high concentrations of LPS or other stimuli, which can limit its effectiveness in certain experimental settings.
Direcciones Futuras
There are several future directions for the use of 3-amino-N-(4-cyanophenyl)thieno[2,3-b]pyridine-2-carboxamide in scientific research. One potential application is in the study of the role of NF-κB in cancer development and progression. NF-κB is known to be activated in many types of cancer and plays a critical role in promoting tumor growth and survival. This compound has been shown to inhibit the growth of various cancer cell lines in vitro and in vivo, and further studies are needed to determine its potential as a therapeutic agent for cancer. Another potential application is in the study of the role of NF-κB in aging and age-related diseases. NF-κB has been implicated in the pathogenesis of various age-related diseases, including Alzheimer's disease, Parkinson's disease, and osteoarthritis, and this compound may have potential as a therapeutic agent for these diseases. Finally, further studies are needed to optimize the pharmacokinetics and pharmacodynamics of this compound in vivo, in order to maximize its effectiveness as a therapeutic agent.
Aplicaciones Científicas De Investigación
3-amino-N-(4-cyanophenyl)thieno[2,3-b]pyridine-2-carboxamide has been widely used in scientific research for its ability to inhibit the activity of NF-κB, a transcription factor that plays a critical role in regulating the expression of genes involved in inflammation, immunity, and cell survival. NF-κB is activated in response to a variety of stimuli, including cytokines, growth factors, and microbial products, and its dysregulation has been implicated in the pathogenesis of various diseases, including cancer, autoimmune disorders, and inflammatory diseases. This compound has been shown to inhibit the activity of NF-κB by binding to the kinase domain of the inhibitor of kappa B kinase (IKK), a key upstream regulator of NF-κB activation.
Propiedades
IUPAC Name |
3-amino-N-(4-cyanophenyl)thieno[2,3-b]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N4OS/c16-8-9-3-5-10(6-4-9)19-14(20)13-12(17)11-2-1-7-18-15(11)21-13/h1-7H,17H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCBKOQYQHTWUFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)SC(=C2N)C(=O)NC3=CC=C(C=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-(2-furyl)-2-[1-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]-9-(trifluoromethyl)pyrido[3',2':4,5]thieno[2,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4646446.png)
![N-[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(2,4-dimethoxyphenyl)thiourea](/img/structure/B4646448.png)
![1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-(2-methoxyethyl)-4-piperidinecarboxamide](/img/structure/B4646455.png)
![methyl 2-({[2-(3-chlorophenyl)-3-methyl-4-quinolinyl]carbonyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B4646458.png)
![N-phenyl-3-{[4-phenyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}propanamide](/img/structure/B4646465.png)
![2-[4-(2-pyridinyl)-1-piperazinyl]-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B4646468.png)
![4-bromo-N-[2-(2-pyridinylthio)ethyl]benzenesulfonamide](/img/structure/B4646471.png)
![5-[4-(diethylamino)benzylidene]-3-propyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4646475.png)

![N-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methyl}-1-propanamine hydrochloride](/img/structure/B4646501.png)

![N-(4-fluorophenyl)-2-[(6-methylpyrimidin-4-yl)thio]propanamide](/img/structure/B4646505.png)
![N-[3-(methylthio)phenyl]-N'-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]urea](/img/structure/B4646532.png)

